molecular formula C16H16N2 B13860795 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 729-19-1

1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B13860795
CAS No.: 729-19-1
M. Wt: 236.31 g/mol
InChI Key: IZRALTIUHRTSRU-UHFFFAOYSA-N
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Description

1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction typically uses a catalyst such as vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole in good yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both benzyl and phenyl groups can enhance its stability and provide opportunities for further functionalization.

Properties

CAS No.

729-19-1

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-benzyl-5-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C16H16N2/c1-3-7-14(8-4-1)13-18-12-11-16(17-18)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

IZRALTIUHRTSRU-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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